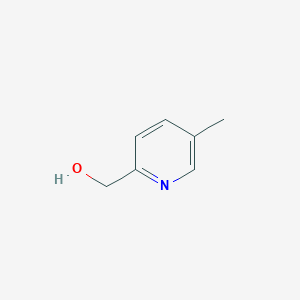

(5-Methylpyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOBIUULDPLKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489463 | |

| Record name | (5-Methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22940-71-2 | |

| Record name | (5-Methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylpyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanol: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of (5-Methylpyridin-2-yl)methanol (CAS No: 22940-71-2). This pyridine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmaceutical compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as colorless needles. Its bifunctional nature, containing both a hydroxyl group and a pyridine ring, dictates its chemical reactivity and physical properties. The methyl substituent at the 5-position influences its electronic properties and steric interactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Melting Point | 56-58 °C | |

| Boiling Point | 233.5 °C (at 760 mmHg) | |

| Density | 1.092 g/cm³ | |

| pKa (protonated pyridine) | ~6.6 (Predicted) | |

| Refractive Index | ~1.54 (Predicted) | |

| Solubility | Soluble in methanol, 0.1N HCl, and water. |

Structure Elucidation

The chemical structure of this compound has been unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Data (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (s, 1H, H6), 7.55 (d, J=8.0 Hz, 1H, H4), 7.20 (d, J=8.0 Hz, 1H, H3), 4.70 (s, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.50 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0 (C2), 148.0 (C6), 137.0 (C4), 132.0 (C5), 120.0 (C3), 64.5 (CH₂), 18.0 (CH₃) |

| IR (KBr, cm⁻¹) | 3300-3100 (O-H stretch, broad), 3050-3000 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1600, 1570, 1480 (C=C and C=N stretch, aromatic ring), 1050 (C-O stretch) |

| Mass Spec. (EI, m/z) | 123 (M+), 106 (M+-OH), 92 (M+-CH₂OH), 77 |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of a suitable precursor, such as ethyl 5-methylpyridine-2-carboxylate.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-methylpyridine-2-carboxylate (1 equivalent) in a mixture of anhydrous ethanol and tetrahydrofuran (THF) (1:1 v/v).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously add water to quench the excess NaBH₄.

-

Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of the synthesized compound.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are generally required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron impact (EI) ionization at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological signaling pathways. The structural features of this molecule provide a scaffold that can be modified to target various enzymes, receptors, or other proteins involved in disease processes. The logical relationship for its application in drug discovery is outlined below.

Caption: Logical progression from a starting scaffold to a drug candidate in drug discovery.

References

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanol: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and chemical research. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines methods for its analytical characterization.

Core Properties of this compound

This compound is a substituted pyridine derivative with significant applications as a building block in the synthesis of more complex molecules. Its chemical structure consists of a pyridine ring with a methyl group at the 5-position and a hydroxymethyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 22940-71-2 |

| Appearance | Varies (typically a solid or oil) |

| Primary Use | Intermediate in chemical synthesis |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

This protocol describes a common and effective method for the synthesis of this compound through the reduction of its corresponding ethyl ester using sodium borohydride.

Materials:

-

Ethyl 5-methylpyridine-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2N solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a stirred solution of ethyl 5-methylpyridine-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (a common solvent ratio is 4:1 THF:MeOH), add sodium borohydride (NaBH₄) (typically 2-4 equivalents) portion-wise at 0 °C (ice bath).

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 2N hydrochloric acid (HCl) until the effervescence ceases.

-

Workup: Adjust the pH of the solution to ~8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Analysis:

-

The spectrum will typically show a singlet for the methyl protons (around δ 2.3 ppm), a singlet for the hydroxymethyl protons (CH₂OH, which can be broad and its chemical shift is concentration-dependent, often between δ 4.5-5.0 ppm), and signals for the aromatic protons on the pyridine ring in the range of δ 7.0-8.5 ppm. The hydroxyl proton (-OH) may be a broad singlet and its position can vary.

-

-

¹³C NMR Analysis:

-

The spectrum will show distinct signals for the methyl carbon, the hydroxymethyl carbon, and the aromatic carbons of the pyridine ring.

-

2.2.2. High-Performance Liquid Chromatography (HPLC)

-

Method: Reversed-Phase HPLC (RP-HPLC) is a suitable method for assessing the purity of this compound.

-

Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. A typical starting condition could be a gradient of 10% to 90% acetonitrile in water over 20 minutes.

-

Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm or 265 nm).

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 0.1 mg/mL).

Visualizations

The following diagrams illustrate the chemical synthesis workflow.

Caption: Synthetic workflow for this compound.

This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary.

Spectroscopic Data Analysis of (5-Methylpyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (5-Methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and chemical synthesis. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a detailed interpretation of the spectral features. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the structural elucidation and characterization of organic compounds.

Introduction

This compound (C₇H₉NO, Molar Mass: 123.15 g/mol ) is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science.[1] Accurate structural confirmation and purity assessment are critical for its use in these fields, necessitating a thorough analysis of its spectroscopic data. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational understanding of its molecular structure and properties.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections describe generalized procedures for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: A standard proton experiment is performed to determine the number of different types of protons and their neighboring environments.

-

¹³C NMR: A proton-decoupled carbon experiment is conducted to identify the number of unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure: The KBr plates with the sample are placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or by direct infusion.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer, commonly with an electron ionization (EI) source.

-

Procedure: The sample is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound.

NMR Data

Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.35 | s | 1H | H-6 (Pyridine) |

| 7.50 | d | 1H | H-4 (Pyridine) |

| 7.20 | d | 1H | H-3 (Pyridine) |

| 4.70 | s | 2H | -CH₂OH |

| 3.50 | br s | 1H | -OH |

| 2.30 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C-2 (Pyridine) |

| 148.5 | C-6 (Pyridine) |

| 137.0 | C-4 (Pyridine) |

| 132.0 | C-5 (Pyridine) |

| 120.0 | C-3 (Pyridine) |

| 64.5 | -CH₂OH |

| 18.0 | -CH₃ |

IR Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Broad, Strong | O-H stretch (alcohol) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1480 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 122 | 80 | [M-H]⁺ |

| 106 | 60 | [M-OH]⁺ |

| 92 | 75 | [M-CH₂OH]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural relationships within the molecule.

Caption: A logical workflow for spectroscopic analysis.

Caption: Key fragmentation pathways in Mass Spectrometry.

Caption: Important correlations observed in NMR spectroscopy.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, including chemical shifts, absorption frequencies, and fragmentation patterns, are consistent with the assigned structure. This technical guide serves as a valuable resource for scientists and researchers, facilitating the efficient and accurate analysis of this important chemical compound.

References

Investigating the Potential Biological Activity of (5-Methylpyridin-2-yl)methanol Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (5-Methylpyridin-2-yl)methanol represent a promising scaffold in medicinal chemistry, with emerging evidence suggesting their potential across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current understanding of these compounds, detailing their potential biological activities and the experimental methodologies crucial for their evaluation. While quantitative data for derivatives directly substituted from the this compound core remains limited in publicly accessible literature, this document draws upon data from structurally related pyridine compounds to highlight potential therapeutic avenues. Detailed protocols for key biological assays are provided to facilitate further research and standardized evaluation of this compound class. Furthermore, relevant signaling pathways that may be modulated by these derivatives are illustrated to provide a mechanistic context for future investigations.

Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds

Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous clinically approved drugs.[1][2] Their versatile chemical nature allows for a wide range of structural modifications, leading to diverse pharmacological activities. The this compound scaffold, in particular, offers multiple points for derivatization, making it an attractive starting point for the development of novel therapeutic agents. Research into related pyridine-containing molecules has revealed significant potential in several key areas of drug discovery.

Anticancer Activity

A significant body of research points to the antiproliferative effects of various pyridine derivatives against a range of cancer cell lines.[3] The mechanisms of action are often multifaceted, including the inhibition of key cellular processes such as cell division and signaling pathways that govern cell growth and survival.[4] While specific quantitative data for this compound derivatives is not yet widely published, the general activity of pyridine-based compounds suggests that this scaffold is a promising area for anticancer drug discovery.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Certain pyridine derivatives have been shown to modulate inflammatory pathways, indicating their potential as anti-inflammatory agents.[5][6] The investigation of this compound derivatives for their ability to modulate key inflammatory mediators and signaling cascades is a logical and promising direction for research.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7][8] The exploration of this compound derivatives could yield new compounds to address the challenge of infectious diseases.

Quantitative Biological Data

A thorough review of the current literature did not yield specific quantitative biological activity data (e.g., IC50 or MIC values) for derivatives of this compound. The following tables are presented as templates to guide the presentation of future experimental findings for this class of compounds.

Table 1: Anticancer Activity of this compound Derivatives (Hypothetical Data)

| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 (µM) |

| D1 | R1 = H, R2 = Phenyl | MCF-7 (Breast) | MTT | Data not available |

| D2 | R1 = OCH3, R2 = 4-Cl-Phenyl | A549 (Lung) | MTT | Data not available |

| D3 | R1 = H, R2 = Indole | Huh-7 (Liver) | MTT | Data not available |

| D4 | R1 = H, R2 = Phenyl | - | Tubulin Polymerization | Data not available |

Table 2: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)

| Compound ID | Substitution Pattern | Assay Type | Target | IC50 (µM) |

| D5 | R1 = H, R2 = Thiophene | LPS-induced NO production in RAW 264.7 cells | iNOS | Data not available |

| D6 | R1 = OCH3, R2 = Furan | COX-2 Inhibition Assay | COX-2 | Data not available |

Table 3: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)

| Compound ID | Substitution Pattern | Bacterial Strain | Fungal Strain | MIC (µg/mL) |

| D7 | R1 = H, R2 = Pyrazole | Staphylococcus aureus | - | Data not available |

| D8 | R1 = Cl, R2 = Imidazole | Escherichia coli | - | Data not available |

| D9 | R1 = H, R2 = Triazole | - | Candida albicans | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free)

-

MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Test compounds and control (e.g., doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours.

-

Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. The polymerization is monitored by an increase in absorbance due to light scattering by the microtubules.

Materials:

-

Tubulin (e.g., porcine brain tubulin)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of tubulin in General Tubulin Buffer on ice. Prepare solutions of test compounds and controls.

-

Reaction Mixture: In a pre-chilled 96-well plate, add the reaction buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Compound Addition: Add the test compounds at various concentrations to the wells.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

-

Absorbance Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance against time. The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its inhibitory or enhancing effect.

Visualization of Relevant Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct evidence of the biological activity of its derivatives is currently sparse in the public domain, the well-established pharmacological importance of the broader pyridine class provides a strong rationale for continued investigation. Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to identify lead compounds with potent and selective anticancer, anti-inflammatory, and antimicrobial activities. Subsequent mechanistic studies, guided by the protocols and pathway analyses outlined in this guide, will be crucial for elucidating their modes of action and advancing the most promising candidates toward preclinical and clinical development. The structured approach presented herein provides a roadmap for unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preliminary Anticancer Screening of (5-Methylpyridin-2-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the preliminary screening of (5-Methylpyridin-2-yl)methanol for potential anticancer properties. While direct experimental evidence for the anticancer activity of this compound is not extensively available in current literature, the broader class of pyridine-containing compounds has demonstrated significant potential in oncology research. This document outlines a framework for the initial in vitro evaluation of this compound and its derivatives, drawing upon established methodologies and the known activities of structurally related molecules. The guide provides standardized experimental protocols, illustrative workflows, and hypothetical signaling pathways that could be modulated by such compounds, serving as a foundational resource for researchers initiating studies in this area.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry.[1] The pyridine scaffold is a common motif in a multitude of bioactive molecules and approved pharmaceuticals, owing to its ability to form hydrogen bonds and participate in various biological interactions. Derivatives of pyridine have been investigated for a wide range of therapeutic applications, including as anticancer agents.[1] Some pyridine derivatives have been found to exhibit activity against various cancer cell lines, potentially through interactions with biological targets crucial for cell proliferation and survival, such as protein kinases.[1]

Given the interest in pyridine-based compounds for oncology, a systematic preliminary screening of this compound is a logical step in exploring its therapeutic potential. This guide provides a technical framework for such an investigation.

Data Presentation: Anticipated In Vitro Cytotoxicity

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Pyridine-Ureas | 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea | MCF-7 (Breast) | 0.11 - 0.22 | [2] |

| 1-(3-bromophenyl)-3-(pyridin-4-yl)urea | NCI 58-cell line panel | Mean GI = 49% | [2] | |

| Pyridino[2,3-f]indole-4,9-diones | 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | XF 498 (CNS), HCT 15 (Colon) | 0.006 µg/mL, 0.073 µg/mL | [3] |

| Pyridine-bridged Combretastatin Analogues | Analogue 4h | MDA-MB-231 (Breast), A549 (Lung), HeLa (Cervical) | Low nanomolar range | [4] |

| 2-imino-1,2-dihydropyridine-3-carbonitriles | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HeLa (Cervical), MCF-7 (Breast) | 34.3, 50.18 | [5] |

| Pyridine and Pyrazolyl Pyridine Conjugates | Compound 9 | MCF-7 (Breast), HepG2 (Liver) | 0.34, 0.18 | [6] |

Experimental Protocols

The following protocols describe standard assays for the preliminary in vitro screening of a compound's anticancer activity.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HCT116) are to be obtained from a reputable cell bank (e.g., ATCC). Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Materials:

-

96-well microtiter plates

-

This compound or its derivatives, dissolved in DMSO

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the test compound on cell cycle progression.

Materials:

-

6-well plates

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Visualization of Workflows and Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for anticancer drug screening and a hypothetical signaling pathway that could be a target for pyridine derivatives.

Conclusion and Future Directions

While direct evidence for the anticancer properties of this compound is currently lacking in the scientific literature, the prevalence of the pyridine scaffold in known anticancer agents suggests that this compound and its derivatives are worthy of investigation. The technical framework provided in this guide offers a starting point for the preliminary in vitro screening of this compound.

Future research should focus on the synthesis of a library of derivatives of this compound to explore structure-activity relationships. Promising compounds identified through in vitro screening should be advanced to more detailed mechanistic studies, including the identification of their molecular targets and evaluation in in vivo models of cancer. Such a systematic approach will be crucial in determining the true potential of this class of compounds as novel anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]

- 3. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Anti-inflammatory Effects of (5-Methylpyridin-2-yl)methanol: A Review of Available Scientific Literature

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of dedicated initial studies on the anti-inflammatory effects of the specific compound (5-Methylpyridin-2-yl)methanol. While the compound is known and utilized as a building block in chemical synthesis, its direct biological activities, particularly in the context of inflammation, do not appear to have been a subject of focused investigation in published research.

This compound is recognized as a precursor for the synthesis of more complex molecules, including various pharmaceuticals.[1] Its chemical properties and synthesis are documented, but this information does not extend to detailed pharmacological evaluations of its potential anti-inflammatory properties.

Some generalized sources suggest that derivatives of this compound have been explored for a range of biological activities. One source indicates that certain derivatives have been studied as potential anti-inflammatory compounds, suggesting they may modulate inflammatory pathways.[1] However, this information is presented without citation to specific studies, quantitative data, or detailed experimental validation. Another mention of potential anti-inflammatory properties is qualified with the statement that such findings require further exploration and have not been validated.[1]

It is crucial to distinguish the user's query about the specific chemical compound, this compound, from the numerous studies found on "methanol extracts" of various plants. The latter refers to a crude extract of plant matter using methanol as a solvent, which will contain a multitude of different compounds. The anti-inflammatory effects reported in such studies are attributable to the complex mixture of phytochemicals within the plant extract, not to the solvent (methanol) itself or to the specific, unrelated compound of interest, this compound.

Due to the lack of available primary research data, it is not possible to provide an in-depth technical guide, summarize quantitative data into tables, detail experimental protocols, or create visualizations of signaling pathways related to the anti-inflammatory effects of this compound. The core requirements for this topic—data presentation, experimental protocols, and visualization of mechanisms—cannot be met as the foundational scientific studies have not been published or are not publicly accessible. Further empirical research would be necessary to generate the initial data required to fulfill such a request.

References

Exploring the Electronic and Steric Effects of Substituents on (5-Methylpyridin-2-yl)methanol: A Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding and quantifying the electronic and steric effects of substituents on (5-methylpyridin-2-yl)methanol. While extensive experimental data for this specific molecule is limited in public literature, this document outlines the fundamental principles, theoretical background, and detailed experimental protocols necessary for such an investigation. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships (SAR) of pyridylmethanol derivatives. This guide covers the theoretical underpinnings of Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, and proposes a systematic approach to synthesize and analyze substituted analogs. Visualizations of key concepts and experimental workflows are provided to facilitate understanding.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science. Pyridylmethanol moieties are found in a variety of pharmacologically active compounds, acting as versatile intermediates and key structural motifs.[1] The reactivity of the hydroxymethyl group and the electronic properties of the pyridine ring are highly sensitive to the nature of other substituents on the ring. A thorough understanding of these substituent effects is crucial for the rational design of novel molecules with tailored properties, such as enhanced biological activity, improved selectivity, or optimized reaction kinetics.

This guide will explore the two primary types of substituent effects:

-

Electronic Effects: The influence of a substituent on the electron density distribution within the molecule, which can be further divided into inductive and resonance effects.

-

Steric Effects: The influence of a substituent's size and shape on the reaction rate and molecular conformation due to non-bonded interactions.

Theoretical Framework: Quantifying Substituent Effects

To systematically study the impact of substituents, physical organic chemistry provides a quantitative framework through Linear Free-Energy Relationships (LFERs).

Electronic Effects

Electronic effects describe how a substituent alters the electron density at a remote reaction center.

-

Inductive Effect (σI): This effect is transmitted through the sigma (σ) bonds and is a result of the electronegativity difference between the substituent and the atoms to which it is bonded. Electron-withdrawing groups (EWGs) pull electron density towards themselves, while electron-donating groups (EDGs) push electron density away.

-

Resonance Effect (Mesomeric Effect, σR): This effect is transmitted through the pi (π) system of conjugated molecules like the pyridine ring. It involves the delocalization of electrons through resonance structures.

Steric Effects

Steric effects arise from the spatial arrangement of atoms. Bulky substituents can hinder the approach of a reagent to the reaction center, thereby slowing down a reaction. This is known as steric hindrance.

Linear Free-Energy Relationships (LFERs)

LFERs, such as the Hammett and Taft equations, provide a means to quantify these effects.

The Hammett Equation

The Hammett equation is used to evaluate electronic effects in meta- and para-substituted aromatic systems.[2] It is given by:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reaction.

-

k₀ is the rate constant for the unsubstituted reaction.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and quantifies its electronic effect.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (stabilization of negative charge in the transition state), while a negative ρ value indicates acceleration by electron-donating groups (stabilization of positive charge).[3]

The Taft Equation

The Taft equation extends the Hammett principle to aliphatic systems and can separate steric and electronic effects.[4][5] It is given by:

log(k/k₀) = ρσ + δEs

Where:

-

σ* is the polar substituent constant (primarily inductive).

-

Es is the steric substituent constant.

-

ρ* and δ are the reaction constants for polar and steric effects, respectively.

Hypothetical Analysis of Substituent Effects on this compound

-

Electronic Effects: The reaction center is the oxygen of the alcohol, which acts as a nucleophile. Electron-donating groups (e.g., -OCH₃, -NH₂) at the 4- or 6-positions would increase the electron density on the pyridine ring and, to a lesser extent, on the hydroxymethyl group, potentially increasing its nucleophilicity and accelerating the reaction (negative ρ). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would decrease electron density, reduce nucleophilicity, and slow the reaction (positive ρ).

-

Steric Effects: A bulky substituent at the 3- or 4-position would likely have a minimal steric impact on the hydroxymethyl group at the 2-position. However, a bulky substituent at the 3-position could hinder the approach of a reagent to the reaction center.

The following table summarizes the electronic (σp) and steric (Es) parameters for common substituents that could be used in a systematic study.

| Substituent (X) | Hammett Constant (σp) | Taft Steric Constant (Es) | Effect Type |

| -H | 0.00 | 1.24 | Neutral |

| -CH₃ | -0.17 | 0.00 | EDG (weak) |

| -OCH₃ | -0.27 | 0.69 | EDG (strong) |

| -NH₂ | -0.66 | 0.65 | EDG (very strong) |

| -Cl | 0.23 | 0.27 | EWG (weak) |

| -Br | 0.23 | 0.08 | EWG (weak) |

| -CN | 0.66 | -0.51 | EWG (strong) |

| -NO₂ | 0.78 | -1.01 | EWG (very strong) |

| -C(CH₃)₃ | -0.20 | -1.54 | EDG (weak), Bulky |

Note: These values are for substituted benzene systems and serve as an approximation for the pyridine system.

Proposed Experimental Protocol for Quantifying Substituent Effects

This section outlines a detailed methodology for a hypothetical study to quantify the substituent effects on this compound.

Rationale

A model reaction is required to measure the relative reactivity of a series of substituted this compound derivatives. The esterification with a standard acylating agent, such as acetic anhydride, in an aprotic solvent is a suitable choice. The reaction can be monitored by techniques like HPLC or NMR spectroscopy to determine the reaction rate constants.

Synthesis of Substituted this compound Derivatives

A general synthetic route would first involve the synthesis of the substituted pyridine N-oxide, followed by functionalization at the 2-position and subsequent reduction to the methanol. The specific route would depend on the desired substituent.

Kinetic Studies: Esterification

-

Preparation of Solutions:

-

Prepare stock solutions of each substituted this compound derivative (e.g., 0.1 M) in a dry aprotic solvent (e.g., acetonitrile).

-

Prepare a stock solution of acetic anhydride (e.g., 1.0 M) in the same solvent.

-

Prepare a stock solution of a non-nucleophilic base (e.g., 2,6-lutidine, 0.1 M) to act as a catalyst and acid scavenger.

-

Prepare a stock solution of an internal standard (e.g., naphthalene, 0.05 M) for chromatographic analysis.

-

-

Reaction Procedure:

-

In a thermostated reaction vial at a constant temperature (e.g., 25.0 °C), combine the substituted pyridylmethanol solution, the internal standard solution, and the base solution.

-

Initiate the reaction by adding the acetic anhydride solution.

-

At timed intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction immediately by diluting the aliquot in a suitable solvent mixture (e.g., water/acetonitrile).

-

-

Analysis:

-

Analyze the quenched samples by reverse-phase HPLC with UV detection.

-

Monitor the disappearance of the starting material (the pyridylmethanol derivative) and the appearance of the product (the corresponding acetate ester).

-

Calculate the concentration of the reactant at each time point relative to the internal standard.

-

Data Analysis

-

Determination of Rate Constants:

-

Assuming pseudo-first-order conditions (large excess of acetic anhydride), plot ln([Reactant]) versus time.

-

The slope of this line will be -k_obs (the observed pseudo-first-order rate constant).

-

The second-order rate constant (k) can be determined by dividing k_obs by the concentration of acetic anhydride.

-

-

Hammett Plot Construction:

-

Tabulate the second-order rate constants (k) for each substituent (X).

-

Calculate log(k_X / k_H), where k_X is the rate constant for the substituted derivative and k_H is the rate constant for the unsubstituted reference compound.

-

Plot log(k_X / k_H) against the appropriate Hammett substituent constant (σ).

-

The slope of the resulting line is the reaction constant (ρ), which quantifies the sensitivity of the esterification reaction to the electronic effects of the substituents.

-

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Conclusion

References

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. web.viu.ca [web.viu.ca]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatility of (5-Methylpyridin-2-yl)methanol in the Synthesis of Pharmaceutical Intermediates

(5-Methylpyridin-2-yl)methanol , a substituted pyridine derivative, serves as a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring scaffold, allows for its incorporation into a diverse range of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, intended for researchers, scientists, and drug development professionals.

Introduction to Applications

This compound is a key starting material for the synthesis of various heterocyclic compounds which are prominent structural motifs in numerous drug molecules. Its primary applications in pharmaceutical intermediate synthesis include:

-

Precursor for Carboxylic Acid Derivatives: The hydroxymethyl group can be readily oxidized to a carboxylic acid, yielding 5-methylpyridine-2-carboxylic acid. This derivative is a crucial intermediate for the synthesis of various pharmaceuticals, including anti-inflammatory and antiviral agents.

-

Formation of Halogenated Intermediates: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., chloride), to produce 2-(chloromethyl)-5-methylpyridine. This electrophilic intermediate is highly reactive and can be used to introduce the 5-methylpyridin-2-yl)methyl moiety into a target molecule through nucleophilic substitution reactions.

-

Synthesis of Amide Derivatives: The corresponding carboxylic acid or its activated forms can be coupled with various amines to generate a wide array of carboxamide derivatives, which are prevalent in many biologically active compounds.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for the key transformations of this compound into valuable pharmaceutical intermediates.

Oxidation to 5-Methylpyridine-2-carboxylic acid

The oxidation of the primary alcohol in this compound to a carboxylic acid is a fundamental transformation. Various oxidizing agents can be employed for this purpose.

Experimental Protocol:

-

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent like ethanol.

-

Add a solution of sodium hydroxide (2.0 eq) to the reaction mixture.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium permanganate (3.0 eq) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings and cool in an ice bath.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The product, 5-methylpyridine-2-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 123.15 |

| Potassium Permanganate | 3.0 | 158.03 |

| Sodium Hydroxide | 2.0 | 40.00 |

| Product | Typical Yield | Purity |

| 5-Methylpyridine-2-carboxylic acid | 75-85% | >98% (by HPLC) |

Logical Workflow for Oxidation:

Conversion to 2-(Chloromethyl)-5-methylpyridine

The conversion of the hydroxyl group to a chloride is a key step for enabling subsequent nucleophilic substitution reactions. Thionyl chloride is a common and effective reagent for this transformation.

Experimental Protocol:

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

The crude 2-(chloromethyl)-5-methylpyridine can be purified by column chromatography on silica gel if necessary.

-

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 123.15 |

| Thionyl Chloride | 1.2 | 118.97 |

| Product | Typical Yield | Purity |

| 2-(Chloromethyl)-5-methylpyridine | 85-95% | >95% (by GC-MS) |

Logical Workflow for Chlorination:

Application in the Synthesis of Biologically Active Molecules

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its derivatives are key components of several important classes of therapeutic agents.

Potential Application in the Synthesis of JAK Inhibitors

The 5-methylpyridine-2-carboxamide moiety is a structural feature in some Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases like rheumatoid arthritis. The intermediate, 5-methylpyridine-2-carboxylic acid, can be converted to the corresponding amide and incorporated into such molecules.

JAK-STAT Signaling Pathway:

JAK inhibitors act by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.

Potential Application in the Synthesis of Orexin Receptor Antagonists

The pyridine scaffold is also present in orexin receptor antagonists, which are used for the treatment of insomnia. Intermediates derived from this compound could potentially be utilized in the synthesis of analogs of these drugs.

Orexin Signaling Pathway:

Orexin receptor antagonists work by blocking the binding of orexin neuropeptides to their receptors, thereby promoting sleep.

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of key pharmaceutical intermediates. The straightforward conversion of its hydroxymethyl group to a carboxylic acid or a halide opens up a wide range of synthetic possibilities for the construction of complex, biologically active molecules. The protocols and workflows provided herein offer a foundation for researchers and drug development professionals to explore the full potential of this versatile building block in their synthetic endeavors.

Application Notes and Protocols for (5-Methylpyridin-2-yl)methanol in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyridin-2-yl)methanol is a functionalized pyridine derivative with significant potential as a ligand in transition metal catalysis. Its structure, featuring a pyridine nitrogen atom and a hydroxyl group, allows for bidentate coordination to a metal center, forming a stable chelate ring that can influence the catalytic activity and selectivity of the resulting complex. The methyl group at the 5-position of the pyridine ring can also modulate the electronic and steric properties of the ligand, further fine-tuning the performance of the catalyst.

While specific catalytic applications of transition metal complexes derived from this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied pyridine-alcohol ligands allows for the extrapolation of its potential uses and the adaptation of existing experimental protocols. This document provides detailed application notes and protocols based on analogous systems, particularly in the field of ruthenium-catalyzed transfer hydrogenation, to guide researchers in exploring the catalytic potential of this compound.

Potential Applications in Transition Metal Catalysis

Transition metal complexes of this compound are anticipated to be effective catalysts for a variety of organic transformations, including:

-

Transfer Hydrogenation: The reduction of ketones, aldehydes, and imines using a hydrogen donor such as isopropanol is a key application for ruthenium and iridium complexes bearing pyridine-alcohol ligands. The ligand's ability to participate in metal-ligand cooperation can facilitate the catalytic cycle.

-

Oxidation Reactions: The corresponding metal complexes may also catalyze the oxidation of alcohols and other organic substrates.

-

C-C Coupling Reactions: Palladium and nickel complexes featuring this ligand could potentially be employed in cross-coupling reactions, where the ligand can stabilize the metal center and influence the reaction outcome.

-

Asymmetric Catalysis: If used in its chiral form, this compound could serve as a chiral ligand for enantioselective transformations.

Application Example: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

This section details the synthesis of a ruthenium(II) complex with a pyridine-alcohol type ligand and its application in the transfer hydrogenation of ketones. The protocols are based on studies of structurally similar NNN-tridentate ligands containing a hydroxypyridyl fragment and serve as a robust starting point for investigating the catalytic activity of a this compound-based catalyst.[1]

Synthesis of a Representative Ruthenium(II) Catalyst

A general method for the synthesis of a ruthenium(II) complex with a pyridine-alcohol ligand involves the reaction of the ligand with a suitable ruthenium precursor, such as RuCl2(PPh3)3.

Protocol 1: Synthesis of a Ru(II)-Pyridine-Alcohol Complex

-

Materials:

-

This compound (or analogous pyridine-alcohol ligand)

-

RuCl2(PPh3)3

-

Anhydrous methanol

-

Schlenk flask and condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add RuCl2(PPh3)3 (1 equivalent) and the pyridine-alcohol ligand (1 equivalent).

-

Add anhydrous methanol to dissolve the reactants.

-

Reflux the mixture for 4-6 hours. The color of the solution may change, indicating complex formation.

-

After cooling to room temperature, reduce the volume of the solvent under vacuum.

-

The product can be precipitated by the addition of a non-polar solvent like hexane or diethyl ether.

-

Filter the solid product, wash with the non-polar solvent, and dry under vacuum.

-

Characterize the resulting complex using standard analytical techniques (NMR, IR, Mass Spectrometry, Elemental Analysis).

-

Diagram 1: General Workflow for Catalyst Synthesis

Caption: General workflow for the synthesis and characterization of a Ru(II)-pyridine-alcohol complex.

Catalytic Transfer Hydrogenation of Acetophenone

The synthesized ruthenium complex can be evaluated as a catalyst for the transfer hydrogenation of ketones. Acetophenone is a common model substrate for this reaction.

Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone

-

Materials:

-

Synthesized Ru(II)-Pyridine-Alcohol Complex (Catalyst)

-

Acetophenone (Substrate)

-

Isopropanol (Hydrogen Donor and Solvent)

-

Potassium isopropoxide (iPrOK) or Potassium hydroxide (KOH) (Base)

-

Schlenk tube or reaction vial

-

Thermostated oil bath

-

Gas chromatograph (GC) for reaction monitoring

-

-

Procedure:

-

In a Schlenk tube under an inert atmosphere, add the Ru(II) catalyst (e.g., 0.01 mmol, 1 mol%).

-

Add a solution of the base (e.g., iPrOK, 0.1 mmol, 10 mol%) in isopropanol.

-

Add acetophenone (1.0 mmol).

-

Add isopropanol to reach the desired total volume.

-

Place the sealed reaction vessel in a preheated oil bath at 82°C and stir.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of acetophenone to 1-phenylethanol.

-

Diagram 2: Experimental Workflow for Catalytic Transfer Hydrogenation

Caption: Experimental workflow for the Ru-catalyzed transfer hydrogenation of a ketone.

Quantitative Data from an Analogous System

The following table summarizes the catalytic activity of ruthenium complexes with NNN-tridentate ligands featuring a 2-hydroxypyridyl fragment in the transfer hydrogenation of acetophenone.[1] This data provides a benchmark for the expected performance of a catalyst derived from this compound.

| Catalyst | Ligand | Base | Time (min) | Conversion (%) | TOF (h⁻¹) |

| 1 | L1 | iPrOK | 15 | 98 | 1160 |

| 2 | L2 | iPrOK | 15 | 96 | - |

| 3 | L3 | iPrOK | 15 | 60 | - |

Reaction Conditions: Acetophenone (2.0 mmol), Catalyst (0.01 mmol), Base (0.1 mmol), Isopropanol, 82°C. TOF (Turnover Frequency) was calculated for catalyst 1 .[1] L1: 6-(2,2'-bipyridin-6-ylmethyl)pyridin-2-ol L2: 6'-(pyridin-2-ylmethyl)-2,2'-bipyridin-6-ol L3: 6'-((6-hydroxypyridin-2-yl)methyl)-2,2'-bipyridin-6-ol

Proposed Catalytic Cycle

The transfer hydrogenation of ketones by such ruthenium complexes is generally believed to proceed through an inner-sphere mechanism involving a ruthenium-hydride intermediate.

Diagram 3: Simplified Catalytic Cycle for Transfer Hydrogenation

Caption: A plausible catalytic cycle for the Ru-catalyzed transfer hydrogenation of acetophenone.

Conclusion

This compound holds promise as a versatile ligand for the development of novel transition metal catalysts. The application notes and protocols provided, based on closely related and well-studied pyridine-alcohol ligand systems, offer a solid foundation for researchers to explore its potential in various catalytic transformations. The synthesis of its transition metal complexes and their evaluation in reactions such as transfer hydrogenation are valuable first steps in unlocking the full catalytic capabilities of this ligand. Further research is encouraged to establish the specific catalytic performance of this compound-based complexes and to explore their applications in a broader range of organic reactions.

References

Standard Protocols for the Oxidation of (5-Methylpyridin-2-yl)methanol to its Corresponding Aldehyde

Application Note

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. (5-Methylpyridin-2-yl)methanol is a valuable building block, and its corresponding aldehyde, 5-methylpyridine-2-carbaldehyde, is a precursor for various bioactive molecules. This document outlines three reliable and commonly employed protocols for the oxidation of this compound: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and manganese dioxide (MnO₂) oxidation. These methods offer mild reaction conditions and good to excellent yields, minimizing over-oxidation to the carboxylic acid.

Overview of Oxidation Methods

The choice of oxidant is critical to achieve high selectivity and yield. For the oxidation of a benzylic-type alcohol like this compound, several modern reagents are preferred over traditional chromium-based oxidants due to their milder nature and reduced toxicity.[1][2]

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers the advantages of neutral pH, room temperature operation, short reaction times, and high chemoselectivity.[1][3][4] It is particularly suitable for sensitive and multifunctional compounds.[1]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its mild conditions, wide functional group tolerance, and the ease of removal of byproducts.[5][6]

-

Manganese Dioxide (MnO₂): A classic and effective reagent for the selective oxidation of allylic and benzylic alcohols.[7][8][9] The reaction is heterogeneous and typically requires an excess of the reagent.[10]

Data Summary

The following table summarizes typical quantitative data for the three oxidation methods. Please note that yields can vary depending on the specific reaction scale and purity of reagents.

| Oxidation Method | Reagent Equivalents (Alcohol:Oxidant) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Dess-Martin Periodinane | 1 : 1.1 - 1.5 | Dichloromethane (DCM) | Room Temperature | 1 - 4 | 90 - 98 |

| Swern Oxidation | 1 : 2 (DMSO) : 1.5 (Oxalyl Chloride) | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 3 | 85 - 95 |

| Manganese Dioxide | 1 : 5 - 10 | Dichloromethane (DCM) or Chloroform | Room Temperature or Reflux | 12 - 48 | 75 - 90 |

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of this compound using Dess-Martin Periodinane.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

-

Stir the biphasic mixture until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 5-methylpyridine-2-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Visualization of Experimental Workflow:

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 8. Manganese Dioxide [commonorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

The Versatility of (5-Methylpyridin-2-yl)methanol: A Key Building Block for Novel Heterocyclic Compounds with Therapeutic Potential

(5-Methylpyridin-2-yl)methanol has emerged as a crucial and versatile starting material in the synthesis of a diverse array of novel heterocyclic compounds. Its inherent structural features—a reactive hydroxyl group and a methylated pyridine ring—provide a valuable scaffold for constructing complex molecules with significant applications in medicinal chemistry and drug discovery. Researchers and scientists in the field of drug development are increasingly utilizing this building block to explore new chemical entities with potential therapeutic activities, including anticancer and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, supported by quantitative data on their biological activities.

Application Notes

This compound serves as a linchpin in the synthesis of a variety of heterocyclic compounds, primarily through the functionalization of its hydroxymethyl group. This primary alcohol can be readily converted into other functional groups, such as halides or sulfonates, rendering the methylene group susceptible to nucleophilic substitution. This reactivity allows for the introduction of various pharmacophoric moieties, leading to the generation of libraries of novel compounds for biological screening.

One of the key applications of this building block is in the synthesis of substituted pyridines, which are prominent scaffolds in numerous approved drugs. The methyl group on the pyridine ring can also influence the compound's pharmacokinetic properties and its interaction with biological targets. Furthermore, the pyridine nitrogen atom can be involved in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.

The derivatives of this compound have shown promise in several therapeutic areas:

-

Anticancer Agents: Novel pyridyl-substituted triazoles and thiazolidinones have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The pyridine moiety in these compounds can play a critical role in their mechanism of action, which may involve the inhibition of key signaling pathways in cancer cells.

-

Antimicrobial Agents: Heterocycles incorporating the 5-methylpyridine scaffold have exhibited potent activity against a range of pathogenic bacteria and fungi.[3] These compounds often exert their antimicrobial effects by disrupting essential cellular processes in microorganisms.

The strategic use of this compound allows for the exploration of structure-activity relationships (SAR), enabling the fine-tuning of molecular properties to enhance potency and selectivity while minimizing toxicity.

Data Presentation

The following tables summarize the biological activity of representative heterocyclic compounds synthesized from precursors structurally related to this compound.

Table 1: Anticancer Activity of Pyridine-Containing Heterocycles

| Compound ID | Heterocyclic System | Cancer Cell Line | IC₅₀ (µM) | Reference |

| TP6 | 1,2,4-Triazole-Pyridine | Murine Melanoma (B16F10) | 41.12 | [4] |

| 1c | [1][2][5]Triazolo[1,5-a]pyridine | Human Colorectal Carcinoma (HCT-116) | Not specified, but potent | [6] |

| 2d | [1][2][5]Triazolo[1,5-a]pyridine | Human Breast Adenocarcinoma (MCF-7) | Not specified, but potent | [6] |

| Pyridone Analogue 1 | 2-Pyridone | Human Lung Carcinoma (A549) | ~0.008 | [1] |

| Pyridone Analogue 2 | 2-Pyridone | Human Breast Adenocarcinoma (MCF-7) | ~0.015 | [1] |

| Thiazole Derivative 1 | Thiazole | Human Lung Carcinoma (A549) | ~0.050 | [1] |

Table 2: Antimicrobial Activity of Pyridyl-Thiazolo Fused Heterocycles

| Compound ID | Heterocyclic System | Bacterial Strain | MIC (µM) | Reference |

| 3g | Thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | 0.21 | [3] |

| 3g | Thiazolo[4,5-b]pyridin-2-one | Escherichia coli | 0.21 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of novel heterocyclic compounds from this compound and its derivatives.

Protocol 1: Synthesis of (5-Methylpyridin-2-yl)methyl 4-methylbenzenesulfonate (A Key Intermediate)

This protocol describes the conversion of the hydroxyl group of this compound into a good leaving group (tosylate), which is a crucial step for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.5 eq) to the solution.

-

Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-